(3-(1H-Indol-7-yl)phenyl)methanol
Description
Properties
IUPAC Name |
[3-(1H-indol-7-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-11-3-1-5-13(9-11)14-6-2-4-12-7-8-16-15(12)14/h1-9,16-17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPLMTWXQMSCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=CC(=C3)CO)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Alkylation in Aqueous Media
A robust method involves the reaction of indoles with substituted benzaldehydes under basic conditions. In a representative procedure, indole derivatives react with 3-formylphenylboronic acid in the presence of potassium carbonate (K₂CO₃, 15 mol%) and tetrabutylphosphonium bromide (n-Bu₄PBr, 15 mol%) in water. This protocol avoids organic solvents and achieves yields of 78–92% for analogous trifluoromethyl(indolyl)phenylmethanols. The mechanism proceeds via nucleophilic attack of the indole’s C3 position on the in situ-generated benzyl electrophile, followed by proton transfer and alcohol stabilization.
Optimization Insights :
-
Catalyst Loading : Reducing K₂CO₃ below 10 mol% decreases yield by 30–40% due to incomplete deprotonation of the indole.
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Solvent Effects : Water enhances reaction rates via hydrophobic interactions, while dimethylformamide (DMF) promotes side reactions.
Reduction of Ketone Precursors
LiAlH₄-Mediated Reduction of Methanone Intermediates
A two-step synthesis begins with the preparation of (3-(1H-indol-7-yl)phenyl)methanone, followed by reduction. For example, methanone intermediates synthesized via Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄) are reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This method yields 83–89% of the target methanol after column purification.
Critical Parameters :
-
Temperature : Reductions performed at 0°C minimize over-reduction to methylene derivatives.
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Workup : Quenching with aqueous NaOH (15%) prevents gelation of aluminum salts, simplifying product isolation.
Catalytic Synthesis Using K₂CO₃ and n-Bu₄PBr
One-Pot Alkylation-Reduction
A patent-derived approach combines Friedel-Crafts alkylation with in situ reduction. Indoles react with 3-bromophenylmethanol in DMF using K₂CO₃ (20 mol%) and n-Bu₄PBr (20 mol%) at 80°C. The intermediate bromide undergoes nucleophilic displacement by the indole, followed by hydroxide-mediated reduction to the methanol. Yields reach 74–81% with minimal byproducts.
Advantages :
-
Reusability : The catalytic system retains 90% activity after three cycles.
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Scalability : Demonstrated for 50 mmol batches without yield loss.
Halogenation-Cyanation-Reduction Sequences
Halogenation of Indole Esters
Ethyl 3-bromo-1H-indole-7-carboxylate, prepared via bromination (NBS, DMF, 0°C), undergoes cyanation with CuCN in N-methylpyrrolidone (NMP) at 140°C. The resulting nitrile is hydrolyzed to the carboxylic acid and reduced to the methanol using LiAlH₄. This multi-step route achieves an overall yield of 65%.
Key Observations :
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Halogen Choice : Bromine offers superior reactivity over chlorine in Ullmann-type couplings.
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Solvent Impact : NMP enhances CuCN solubility, accelerating cyanation by 2.5-fold compared to DMF.
Oxidation-Reduction Approaches
MnO₂-Mediated Oxidation Followed by NaBH₄ Reduction
(1H-Indol-7-yl)methanol is oxidized to the aldehyde using activated manganese(IV) oxide (MnO₂) in dichloromethane (83% yield). Subsequent reaction with phenylmagnesium bromide (Grignard reagent) in THF forms the secondary alcohol, which is purified via silica gel chromatography (hexane/ethyl acetate).
Reaction Conditions :
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Oxidation Time : 72 hours at 20°C ensures complete conversion.
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Grignard Stoichiometry : A 1.2:1 molar ratio of aldehyde to Grignard reagent minimizes diarylalkane byproducts.
Comparative Analysis of Methods
| Method | Catalysts/Solvents | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | K₂CO₃, n-Bu₄PBr, H₂O | 78–92 | Solvent-free, scalable | Limited to activated aldehydes |
| LiAlH₄ Reduction | LiAlH₄, THF | 83–89 | High purity | Requires anhydrous conditions |
| Halogenation-Cyanation | CuCN, NMP | 65 | Tolerates electron-withdrawing groups | Multi-step, moderate yield |
| MnO₂/NaBH₄ | MnO₂, CH₂Cl₂; NaBH₄ | 70–75 | Broad substrate scope | Long oxidation time |
Mechanistic Considerations
Role of n-Bu₄PBr in Catalytic Cycles
The phosphonium salt n-Bu₄PBr acts as a phase-transfer catalyst, shuttling hydroxide ions from the aqueous phase to the organic interface. This facilitates deprotonation of the indole (pKa ~17) and stabilizes the transition state during alkylation. Kinetic studies show a first-order dependence on both indole and catalyst concentrations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
(3-(1H-Indol-7-yl)phenyl)methanol can undergo halogenation to generate reactive electrophiles. For example:
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Bromination with phosphorus tribromide (PBr₃) converts the hydroxyl group to a bromide. This reaction requires precise control (0.02 s reaction time at 25°C) to avoid oligomerization of the unstable (1H-indol-3-yl)methyl electrophile .
| Reaction | Conditions | Yield | Stability Considerations |
|---|---|---|---|
| R-OH → R-Br (PBr₃) | Microflow reactor, 25°C, 0.02 s | 93% | Rapid generation prevents side reactions |
Oxidation Reactions
The methanol group can be oxidized to a ketone, though direct evidence for this compound is limited. Analogous indole-3-methanol derivatives undergo oxidation to ketones using agents like pyridinium chlorochromate (PCC) .
Electrophilic Coupling Reactions
This compound participates in Friedel-Crafts alkylation under iodine catalysis. For example:
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Coupling with indoles forms diindolylmethane derivatives via a proposed vinyliminium ion intermediate .
| Reaction Partner | Catalyst | Yield | Mechanism Highlights |
|---|---|---|---|
| Indole (2a) | I₂ | 92% | Iodine activates the alcohol, forming an electrophilic intermediate |
Base-Catalyzed Transformations
In aqueous K₂CO₃ and n-Bu₄PBr systems, similar indolylmethanols undergo hydroxyalkylation via hydrogen-bond-assisted C–C bond formation .
Table 1: Substitution Reactions of Indolylmethanols
| Substrate | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| (Indolyl)phenylmethanol | PBr₃ | (Indolyl)phenylmethyl-Br | 93% | Microflow, 25°C |
| (Indolyl)phenylmethanol | I₂, Indole | Diindolylmethane | 87–92% | RT, 1–3 hours |
Table 2: Stability and Optimization Parameters
| Parameter | Effect on Reaction Outcome |
|---|---|
| Reaction time >0.02 s | Increased oligomerization |
| Temperature <25°C | Reduced electrophile generation efficiency |
| Dilution (0.05 M) | Minimizes intermolecular side reactions |
Mechanistic Insights
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic activities of indole derivatives, including (3-(1H-Indol-7-yl)phenyl)methanol. A study conducted on synthetic indole derivatives demonstrated their effectiveness in reducing inflammation and pain in animal models. The compounds exhibited significant gastroprotective effects, indicating their potential for therapeutic use in inflammatory diseases .
Table 1: Summary of Pharmacological Activities
Anticancer Activity
Indole derivatives, including those related to this compound, have shown promising anticancer properties. Research indicates that these compounds exhibit submicromolar activity against various tumor cell lines, suggesting their potential as anticancer agents. Notably, some derivatives have the ability to reverse glioma cell differentiation, which is a rare and valuable property in cancer treatment .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast cancer | <0.5 | Induces apoptosis |
| Indol-3-ylacetamides | Various tumors | Submicromolar | Differentiation reversal |
Organic Synthesis
The compound has been utilized in organic synthesis as a building block for more complex molecules. The Friedel-Crafts hydroxyalkylation reaction has been employed to synthesize various indole derivatives efficiently. This method allows for the formation of diverse compounds with potential biological activities, making it a valuable approach in medicinal chemistry .
Table 3: Synthetic Methods Involving Indole Derivatives
Mechanism of Action
The mechanism of action of (3-(1H-Indol-7-yl)phenyl)methanol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Indol-5-yl vs. Indol-7-yl Derivatives
The substitution position on the indole ring significantly impacts physicochemical and biological properties. For example:
- (3-(1H-Indol-5-yl)phenyl)methanol (CAS: 1349716-34-2) is an isomer with the indole attached at the 5-position. Despite sharing the same molecular formula (C15H13NO) and weight (223.27 g/mol) as the 7-yl variant , steric and electronic differences arise due to the shifted indole nitrogen.
Functional Group Variations
Carboxylic Acid Derivatives
- 3-(1H-Indol-7-yl)benzoic acid (BA-3494) replaces the methanol group with a carboxylic acid (-COOH). This substitution increases polarity, lowering solubility in organic solvents and enhancing hydrogen-bonding capacity compared to the methanol analog . Such properties make carboxylic acid derivatives more suitable for ionic interactions in enzyme inhibition or crystal engineering.
Carbamate Derivatives
Compounds like 3-(((2-Cycloheptylethyl)(methyl)amino)methyl)-1H-indol-7-yl diisopropylcarbamate () feature carbamate (-OCONR2) groups. These derivatives exhibit pseudo-irreversible inhibition of butyrylcholinesterase (BChE), a property attributed to the carbamate’s ability to form covalent bonds with serine residues in the enzyme’s active site . In contrast, the methanol group in (3-(1H-Indol-7-yl)phenyl)methanol lacks this covalent reactivity, suggesting divergent pharmacological mechanisms.
Ketone Derivatives
- (4-Bromophenyl)(1H-indol-7-yl)methanone replaces the hydroxyl group with a ketone (-CO-). The ketone acts as a hydrogen bond acceptor rather than a donor, reducing solubility in polar solvents. This compound’s bioactivity may differ due to altered electronic interactions with targets like phospholipase A2 (PLA2) .
Biological Activity
(3-(1H-Indol-7-yl)phenyl)methanol is an organic compound notable for its unique structure, which consists of an indole ring and a phenyl group linked to a methanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly those associated with the indole component. Indoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
The molecular formula of this compound is C₁₈H₁₆N, highlighting its complexity and potential for varied biological interactions. The presence of the hydroxymethyl functional group enhances its reactivity and biological activity.
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range against breast cancer cells (MCF-7), indicating potent antiproliferative effects .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 10–33 |
| CA-4 | MCF-7 | 3.9 |
| Other Indole Derivatives | MDA-MB-231 | 23–33 |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Indoles are known to exhibit antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have utilized various assays, such as DPPH and FRAP, to evaluate the antioxidant capacity of related compounds, suggesting that this compound may similarly possess this beneficial activity .
Anti-inflammatory Effects
Indole derivatives have been investigated for their anti-inflammatory properties. Studies have shown that certain indole compounds can reduce inflammation markers in vitro and in vivo, indicating their potential as therapeutic agents for inflammatory diseases . The specific activity of this compound in this context remains to be fully elucidated but is an area of ongoing research.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moiety may participate in hydrogen bonding or π–π interactions with biological macromolecules, influencing their function and activity.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of several indole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, supporting the compound's potential as a therapeutic agent against cancer .
Study on Antioxidant Properties
Another investigation focused on the antioxidant capabilities of methanolic extracts containing indole derivatives. The study found that these extracts exhibited higher antioxidant activity compared to ethanolic extracts, suggesting that this compound could be a key contributor to this effect .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-(1H-Indol-7-yl)phenyl)methanol, and how can its purity be verified experimentally?
- Synthesis : A typical approach involves coupling indole derivatives with substituted benzaldehydes followed by reduction. For example, 1H-indol-7-yl intermediates can react with 3-bromophenylmethanol precursors under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura reactions) .
- Purity Verification : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to validate structural integrity. Purity ≥95% can be confirmed via ultra-performance liquid chromatography (UPLC) with diode-array detection .
Q. How is the structural conformation of this compound characterized in crystallographic studies?
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed to resolve bond lengths, angles, and torsional strain between the indole and phenylmethanol moieties. Hydrogen bonding networks involving the hydroxyl group are critical for stability analysis .
Q. What spectroscopic techniques are essential for identifying functional groups in this compound?
- Key Techniques :
- FT-IR : Detect O-H stretching (~3200–3600 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).
- ¹H NMR : Characterize aromatic protons (δ 6.8–8.0 ppm) and the benzylic CH₂OH group (δ 4.5–5.0 ppm).
- ¹³C NMR : Identify carbons adjacent to electronegative groups (e.g., C-OH at ~60–70 ppm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?
- Methodology :
Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the indole 5-position or phenyl ring to modulate electron density and steric effects.
Enzyme Assays : Test inhibitory potency against targets like butyrylcholinesterase (BChE) using Ellman’s assay. For example, carbamate derivatives of indole-phenol hybrids show pseudo-irreversible inhibition via covalent adduct formation .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., BChE’s catalytic triad) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Root Causes : Variability may arise from differences in assay conditions (pH, temperature), solvent effects (DMSO vs. aqueous buffers), or impurity levels.
- Resolution :
- Standardize protocols (e.g., IC₅₀ measurements under consistent conditions).
- Use orthogonal assays (e.g., fluorescence polarization alongside enzyme kinetics) to cross-validate results .
Q. How can computational methods predict the metabolic stability of this compound?
- Approach :
- ADME Prediction : Tools like SwissADME estimate metabolic sites (e.g., benzylic alcohol oxidation to carboxylic acid).
- MD Simulations : Analyze interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential detoxification pathways .
Contradictions and Limitations
- Synthetic Yield Variability : Lower yields (e.g., 34–49%) in carbamate derivatization may stem from steric hindrance at the indole 7-position. Optimize with bulkier leaving groups (e.g., triflate) .
- Biological Activity : Discrepancies in IC₅₀ values across studies highlight the need for standardized bioassay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
